7-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Description
This compound is a substituted derivative of the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold, characterized by dual cyclopropylmethyl substitutions. The cyclopropylmethoxy and cyclopropylmethyl groups at positions 7 and 1, respectively, confer unique steric and electronic properties, enhancing metabolic stability and receptor binding affinity compared to simpler analogs . Such modifications are strategically designed to optimize pharmacokinetic profiles and target engagement, particularly in inflammatory and autoimmune diseases, as suggested by its structural similarity to TNF-α modulators .
Properties
IUPAC Name |
7-(cyclopropylmethoxymethyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-11(1)7-18-10-17-14-6-16-5-13(15(14)18)9-19-8-12-3-4-12/h10-13,16H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQZLSDRVOAGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=NC3=C2C(CNC3)COCC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS: 1422142-64-0) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C15H23N3O
- Molecular Weight : 261.36 g/mol
The structure features a tetrahydroimidazo[4,5-c]pyridine core, which is known for its diverse biological activities. The presence of cyclopropyl and methoxy groups contributes to its unique pharmacological profile.
1. Anticancer Activity
Research indicates that imidazopyridine derivatives exhibit significant anticancer properties. In a study by Zhu et al., compounds similar to this compound demonstrated moderate to high inhibitory activity against poly(ADP-ribose) polymerase (PARP), which is crucial in cancer cell survival and repair mechanisms. The best-performing compound in this series showed an IC50 value of 8.6 nM against various human tumor cell lines .
2. Neuropharmacological Effects
Imidazopyridines have been reported to act as positive allosteric modulators of muscarinic receptors, particularly the M4 subtype. This modulation can influence neurotransmitter release and has implications for treating neurodegenerative diseases . The compound's ability to interact with these receptors suggests potential applications in managing conditions like Alzheimer's disease.
3. Antimicrobial Activity
The antimicrobial properties of imidazopyridine derivatives have been explored extensively. Studies show that modifications at specific positions on the imidazopyridine ring enhance antibacterial activity against various strains. For example, the introduction of methyl groups at specific positions significantly increases efficacy against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| C3 | Methyl Group | Increased antimicrobial activity |
| C5 | Hydroxy Group | Enhanced anticancer potency |
| N Position | Alkyl Chain | Reduced overall activity |
These modifications highlight the importance of specific functional groups in determining the biological efficacy of the compound.
Case Studies
Several studies have explored the biological activity of similar compounds within the imidazopyridine class:
- Study A : A derivative with a similar structure was tested for its ability to inhibit cancer cell proliferation in vitro. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
- Study B : Another study focused on the neuroprotective effects of imidazopyridines in animal models of neurodegeneration. The findings suggested that these compounds could improve cognitive function and reduce neuronal loss .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, emphasizing substituent effects, biological targets, and pharmacological properties.
Key Findings:
Substituent-Driven Target Specificity :
- The cyclopropylmethyl groups in the target compound likely enhance lipophilicity and membrane permeability compared to simpler alkyl substituents (e.g., methyl in Incyte’s PD-L1 inhibitor) .
- Pyrrolopyrimidine-chloro substitution (as in AKT inhibitor ) introduces planar aromaticity, favoring kinase active-site binding, whereas bulky cyclopropyl groups may favor cytokine modulation .
Pharmacological Activity :
- The AKT-targeting derivative (IC₅₀ = 42 nM) demonstrates high potency in kinase inhibition, contrasting with the TNF-α modulation hypothesized for the cyclopropyl-substituted compound .
- PD123177 ’s diphenylacetyl and carboxylate groups enable angiotensin receptor antagonism, highlighting the scaffold’s versatility across therapeutic areas .
Synthetic Accessibility :
- The 4-isopropyl derivative (48.7% yield) and carboxylic acid analogs emphasize the feasibility of introducing diverse substituents, though steric hindrance from cyclopropyl groups may complicate synthesis for the target compound.
Research Implications and Limitations
- Structural Diversity : The tetrahydroimidazopyridine core tolerates substitutions at multiple positions (C1, C2, C3, C4, C5, C6, C7), enabling tailored pharmacokinetic and target-binding profiles.
- Knowledge Gaps: Limited data exist on the target compound’s exact binding mechanism (e.g., TNF-α vs. other inflammatory pathways). Further molecular dynamics studies are needed to validate its hypothesized mode of action .
- Comparative Bioavailability : Cyclopropyl groups may improve metabolic stability over methyl or isopropyl analogs, but this remains untested in vivo .
Preparation Methods
Optimization of Alkylation Conditions
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Regiochemical Control : N⁵-selectivity is confirmed via 2D-NMR (NOESY, HMBC). Competing N⁴-alkylation is minimized by steric hindrance and electronic effects.
Introduction of the Cyclopropylmethoxy Group
The 7-((cyclopropylmethoxy)methyl) sidechain is introduced via Williamson ether synthesis or Mitsunobu reaction. A Wittig-like strategy using (methoxymethyl)triphenylphosphonium chloride () provides a precedent for etherification. Adapting this method:
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Phosphonium Salt Preparation : (Cyclopropylmethoxymethyl)triphenylphosphonium chloride is synthesized from cyclopropylmethanol and triphenylphosphine hydrochloride.
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Alkylation : Reaction with the imidazo[4,5-c]pyridine core under basic conditions (NaH, THF) forms the ether linkage.
Representative Protocol :
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Reagents : (Cyclopropylmethoxymethyl)triphenylphosphonium chloride (1.5 equiv), NaHMDS (1.55 equiv, THF).
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Conditions : 0°C to room temperature, 2–4 hours.
Hydrogenation to the Tetrahydroimidazo[4,5-c]Pyridine
The pyridine ring is hydrogenated to the 4,5,6,7-tetrahydro derivative using catalytic hydrogenation:
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Solvent : Ethanol or ethyl acetate.
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Temperature : 25–50°C.
Analytical Validation and Regiochemical Confirmation
Post-synthetic characterization ensures structural fidelity:
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NMR Spectroscopy :
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Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 332.2124).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Core Synthesis | 3,4-Diaminopyridine + Na₂S₂O₅ adduct | 70–85 | Regiochemical purity |
| N-Alkylation | Cyclopropylmethyl bromide, K₂CO₃, DMF | 70–85 | Competing N⁴-alkylation |
| Etherification | Phosphonium salt, NaHMDS, THF | 65–75 | Phosphonium salt stability |
| Hydrogenation | Pd/C, H₂, ethanol | 80–90 | Over-reduction avoidance |
Scalability and Process Considerations
Scale-up challenges include:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 7-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of imidazo[4,5-c]pyridine derivatives typically involves multistep reactions with cyclopropylmethyl groups introduced via nucleophilic substitution or alkylation. For example, phase-transfer catalysis (solid-liquid) with solvents like DMF and catalysts such as p-toluenesulfonic acid has been effective for similar compounds . Optimizing reaction time and temperature (e.g., 24-hour reflux at 80°C) can improve yields, as seen in analogous heterocyclic syntheses .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm cyclopropyl and methylene proton environments, HRMS for molecular weight verification (e.g., calculated vs. observed m/z values within 1 ppm error), and IR spectroscopy to identify functional groups like ethers (C-O-C stretch at ~1100 cm⁻¹). Cross-referencing with published spectral data for structurally related imidazo-pyridines is critical .
Q. What are the key physicochemical properties (e.g., solubility, stability) to prioritize during pre-formulation studies?
- Methodological Answer : Assess solubility in polar aprotic solvents (e.g., DMSO, DMF) via shake-flask methods. Stability under varying pH (1–10) and temperature (4–40°C) should be tested using HPLC-UV to monitor degradation products. Cyclopropyl groups may confer hydrolytic instability under acidic conditions, requiring inert storage environments .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodological Answer : Perform density functional theory (DFT) to map electron distribution in the imidazo-pyridine core, identifying potential reactive sites. Molecular docking against target proteins (e.g., kinases, GPCRs) using AutoDock Vina can predict binding affinities. Validate predictions with in vitro assays (e.g., IC50 determination) and compare with structural analogs like 7-bromo-2-phenyl derivatives .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer : Use a factorial design (e.g., 2x2 ANOVA) to test substituent effects (e.g., cyclopropyl vs. benzyl groups) on activity. For example, vary the methoxy-methyl group’s position and measure changes in receptor binding or metabolic stability. Include control compounds (e.g., unsubstituted imidazo-pyridines) and replicate experiments to address variability .
Q. How can contradictory data in pharmacological studies (e.g., varying IC50 values across assays) be resolved?
- Methodological Answer : Apply dose-response curve normalization to account for assay-specific conditions (e.g., cell line differences). Use orthogonal methods (e.g., SPR for binding kinetics vs. cell viability assays) to confirm activity. Statistical tools like Grubbs’ test can identify outliers in replicate datasets .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Optimize chiral chromatography conditions (e.g., Chiralpak AD-H column with hexane:isopropanol gradients) for large-scale separations. Monitor racemization risks during high-temperature steps via circular dichroism (CD) spectroscopy. Batch-process design with in-line NMR can ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
